N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide
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Overview
Description
N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a cyanomethyl group, a dimethylamino group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide typically involves the reaction of 3-(dimethylamino)benzenesulfonyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide is unique due to the presence of the cyanomethyl group, which can enhance its antibacterial activity and provide different pharmacokinetic properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(dimethylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-13(2)9-4-3-5-10(8-9)16(14,15)12-7-6-11/h3-5,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBCJIVPHKBGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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